

Introduction and Physicochemical Overview

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Compound of Interest

Compound Name: *4-bromo-1-tosyl-1H-pyrazole*

CAS No.: *116228-41-2*

Cat. No.: *B1282992*

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4-bromo-1-tosyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules.[1][2] The structure incorporates a pyrazole ring, a bromine substituent at the 4-position, and a p-toluenesulfonyl (tosyl) group attached to a nitrogen atom. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.

The tosyl group, being a large, moderately nonpolar moiety with polar sulfonyl-oxygen bonds, significantly influences the molecule's overall polarity. The bromo-pyrazole core itself is a polar aromatic system.[2] Based on the principle of "like dissolves like," it is anticipated that **4-bromo-1-tosyl-1H-pyrazole** will exhibit limited solubility in highly polar solvents like water and in nonpolar aliphatic solvents such as hexane.[3] Conversely, it is predicted to have favorable solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) and some polar protic solvents (e.g., ethanol, isopropanol).

Table 1: Predicted Physicochemical Properties of **4-bromo-1-tosyl-1H-pyrazole**

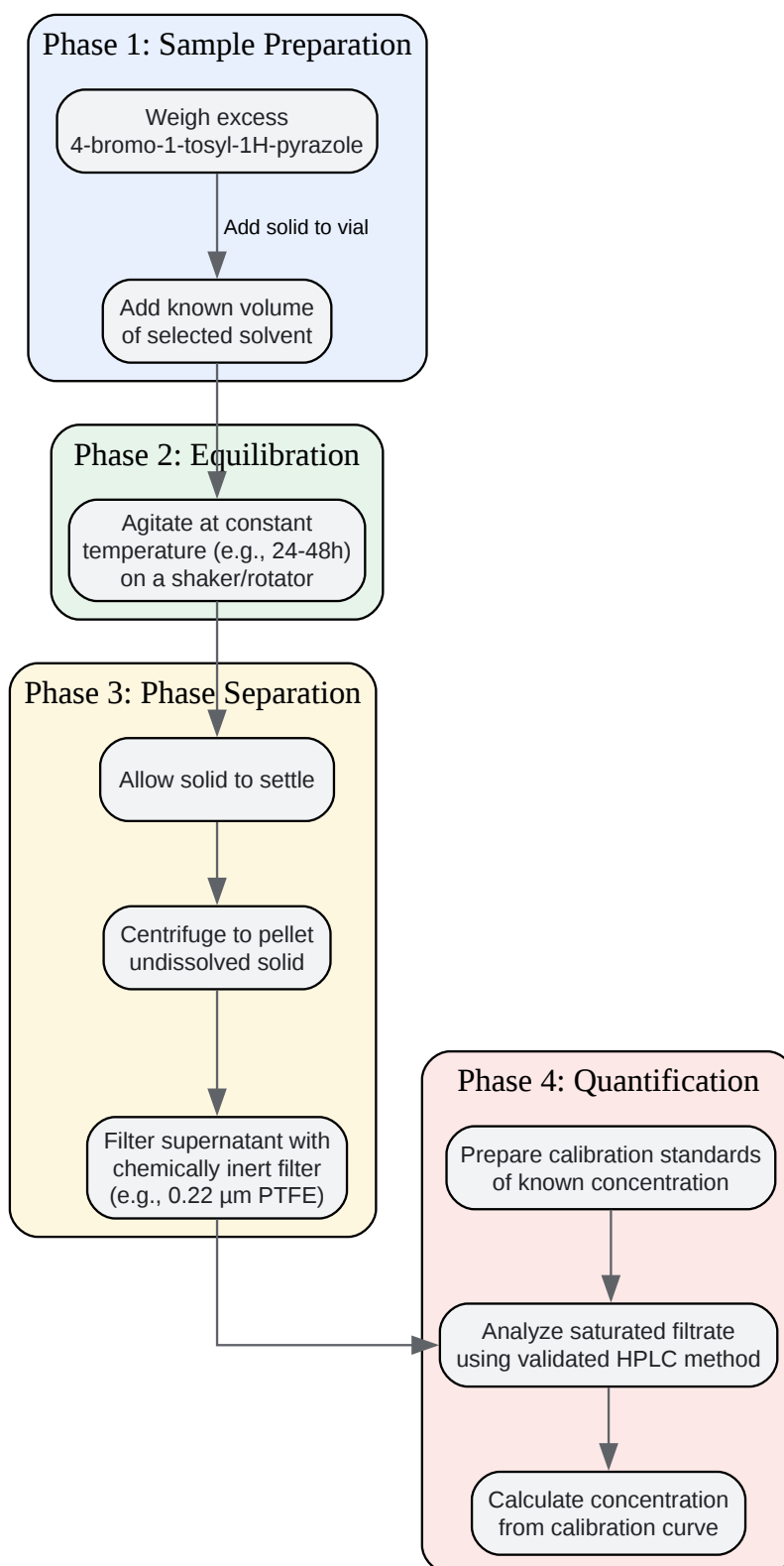
Property	Predicted Value / Characteristic	Rationale
Molecular Formula	C ₁₁ H ₁₁ BrN ₂ O ₂ S	Derived from structure
Molecular Weight	301.16 g/mol [4]	Sum of atomic weights
Appearance	Likely a white to off-white solid	Based on related tosylated pyrazoles which are often crystalline solids.[5]
Polarity	Intermediate, with polar and nonpolar regions	Combination of polar pyrazole and sulfonyl groups with nonpolar aromatic rings.
Aqueous Solubility	Poor	The large, hydrophobic tosyl group is expected to dominate, limiting interaction with water.
Organic Solubility	Good in polar aprotic solvents (DMSO, DMF, Acetone, Ethyl Acetate); Moderate in polar protic solvents (Ethanol, Methanol); Poor in nonpolar solvents (Hexane, Toluene).	The "like dissolves like" principle suggests solvents of intermediate polarity will be most effective.[3]

Experimental Determination of Equilibrium Solubility

For drug development and process chemistry, predicted solubility is insufficient. Accurate, quantitative data must be obtained experimentally. The shake-flask method is the universally recognized gold-standard for determining equilibrium solubility due to its reliability and reproducibility.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.[3][6]

General Workflow for Solubility Determination

The logical flow for determining the solubility of **4-bromo-1-tosyl-1H-pyrazole** involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.



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Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol outlines the necessary steps for accurately measuring the solubility of **4-bromo-1-tosyl-1H-pyrazole**.

Materials:

- **4-bromo-1-tosyl-1H-pyrazole** (solid)
- Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Ethyl Acetate)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)[3]
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- **Preparation:** Add an excess amount of solid **4-bromo-1-tosyl-1H-pyrazole** to a pre-weighed glass vial. An amount that ensures undissolved solid remains visible at equilibrium is crucial. [6]
- **Solvent Addition:** Accurately add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6] Visual confirmation of remaining solid is necessary.

- Phase Separation:
 - Remove the vial from the shaker and allow it to stand undisturbed for a short period.
 - To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[3]
 - Carefully withdraw the supernatant using a syringe and filter it through a 0.22 μm PTFE syringe filter into a clean analysis vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[3]
- Quantification (HPLC):
 - Prepare a series of standard solutions of **4-bromo-1-tosyl-1H-pyrazole** of known concentrations in the same solvent.
 - Develop a suitable HPLC method (selecting an appropriate column, mobile phase, and detection wavelength).
 - Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the filtered saturated sample (potentially after appropriate dilution) and determine its concentration by interpolating its peak area against the calibration curve.[7]
- Data Reporting: Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

Data Presentation

Experimental results should be compiled into a clear and concise format to allow for easy comparison across different solvent systems.

Table 2: Example Solubility Data Table for **4-bromo-1-tosyl-1H-pyrazole**

Solvent System	Temperature (°C)	Measured Solubility (mg/mL)	Measured Solubility (mol/L)	Notes
Deionized Water	25	[Experimental Value]	[Calculated Value]	
PBS (pH 7.4)	37	[Experimental Value]	[Calculated Value]	Biorelevant media
Ethanol	25	[Experimental Value]	[Calculated Value]	
Acetone	25	[Experimental Value]	[Calculated Value]	
Ethyl Acetate	25	[Experimental Value]	[Calculated Value]	
Dimethyl Sulfoxide (DMSO)	25	[Experimental Value]	[Calculated Value]	Common stock solution solvent
Hexane	25	[Experimental Value]	[Calculated Value]	

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-bromo-1-tosyl-1H-pyrazole** is not readily available, data from the closely related precursor, 4-bromo-1H-pyrazole, provides essential guidance.^[8]

- Hazards: Assumed to be hazardous. Related compounds cause skin and serious eye irritation, and may cause respiratory irritation.^[8]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemically resistant gloves, and a lab coat.^[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

- Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid dust formation. Keep away from heat and sources of ignition.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

A comprehensive understanding of the solubility of **4-bromo-1-tosyl-1H-pyrazole** is a critical prerequisite for its successful application in research and development. While theoretical predictions based on its structure provide initial guidance, this guide emphasizes the necessity of empirical measurement. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to generate the accurate quantitative data required for informed decision-making in synthesis, purification, and formulation development. Adherence to proper safety protocols is essential when handling this and related chemical compounds.

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